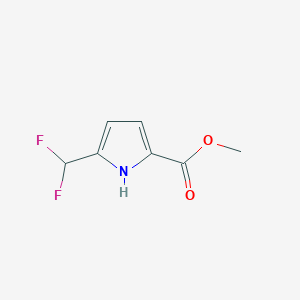

Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate

Description

Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the pyrrole ring and a methyl ester group at the 2-position. The incorporation of fluorine atoms is known to enhance metabolic stability, lipophilicity, and bioavailability in pharmaceuticals, making this compound of interest in drug discovery .

Properties

Molecular Formula |

C7H7F2NO2 |

|---|---|

Molecular Weight |

175.13 g/mol |

IUPAC Name |

methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C7H7F2NO2/c1-12-7(11)5-3-2-4(10-5)6(8)9/h2-3,6,10H,1H3 |

InChI Key |

UOWGQJRFHSEDBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen pyrrole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base to form the pyrrole ring . The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or difluorocarbene precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the pyrrole ring. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrrole compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that pyrrole derivatives exhibit significant activity against various bacterial strains, including drug-resistant tuberculosis. A study highlighted the design of pyrrole-2-carboxamides with enhanced anti-TB activity, where modifications to the pyrrole structure improved efficacy against Mycobacterium tuberculosis .

Case Study: Structure-Activity Relationship (SAR)

A structure-guided design approach was employed to synthesize novel pyrrole-2-carboxamide compounds, leading to the identification of candidates with potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL). These findings suggest that this compound derivatives could serve as promising leads for developing new anti-tuberculosis drugs .

Agricultural Applications

Pesticide Development

The difluoromethyl group in this compound contributes to its utility in pesticide formulations. The presence of difluoromethyl groups is known to enhance the biological activity of pesticides, making them more effective against pests while potentially reducing toxicity to non-target organisms .

Case Study: Pesticide Efficacy

Research has shown that compounds containing difluoromethyl groups have been successfully integrated into various pesticide formulations, demonstrating improved efficacy in controlling agricultural pests. The unique properties of these compounds allow for better absorption and retention in plant tissues, leading to prolonged effectiveness .

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 5-position of the pyrrole ring significantly influences molecular properties. Below is a comparative analysis with key analogs:

Table 1: Comparison of 5-Substituted Pyrrole-2-carboxylates

*Calculated based on molecular formula C₇H₇F₂NO₂.

Key Observations:

- Fluorinated Substituents: The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups increase molecular weight and electronegativity compared to non-fluorinated analogs.

- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 5-(p-tolyl)) exhibit higher melting points (168–170°C) due to π-π stacking and crystalline packing, whereas alkyl/fluorinated analogs may have lower melting points .

- Biological Relevance: Aminomethyl and hydroxymethyl derivatives are intermediates in bioactive molecule synthesis (e.g., GABA aminotransferase inhibitors) , while fluorinated analogs are explored for improved pharmacokinetics .

Crystallographic and Structural Insights

- Crystal Packing: The trifluoromethyl derivative crystallizes in the monoclinic P2/c space group with unit cell dimensions a = 12.7 Å, b = 12.7 Å, c = 18.4 Å . In contrast, non-fluorinated analogs like ethyl 5-methyl-1H-pyrrole-2-carboxylate form centrosymmetric dimers via N–H···O hydrogen bonds in the P2₁/c space group .

Biological Activity

Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound notable for its unique structural features, including a pyrrole ring substituted with a difluoromethyl group and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals.

Chemical Structure and Properties

- Molecular Formula : C₇H₇F₂NO₂

- Molecular Weight : 175.13 g/mol

The presence of the difluoromethyl moiety imparts distinct chemical properties that enhance the compound's biological activity. The unique structure allows it to interact with various biological targets, making it a subject of interest in drug design and agricultural applications.

Research indicates that this compound exhibits significant biological activity primarily through its role as a fungicide. It acts by inhibiting succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungal cells. This inhibition disrupts energy production, leading to cell death and making it effective against various fungal pathogens .

Antifungal Activity

- Mechanism : Inhibition of succinate dehydrogenase.

- Effectiveness : Demonstrated activity against multiple fungal strains, contributing to its potential use as an agricultural fungicide.

Drug Design Applications

This compound is being explored as a bioisostere in drug design. Its structural characteristics allow it to replace other functional groups in pharmaceutical compounds to enhance efficacy while potentially reducing toxicity .

Study on Antitubercular Activity

A related compound, methyl pyrrole-2-carboxamide derivatives, showcased significant antitubercular activity with minimal toxicity. These findings suggest that modifications to the pyrrole structure can lead to enhanced biological profiles against resistant strains of tuberculosis .

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of pyrrole derivatives, revealing that specific substitutions on the pyrrole ring can dramatically influence biological activity. For instance, attaching electron-withdrawing groups has been shown to improve interaction with biological targets while maintaining low cytotoxicity .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Notable Mechanism |

|---|---|---|

| This compound | Antifungal | Inhibition of succinate dehydrogenase |

| Methyl pyrrole-2-carboxamide | Antitubercular | Inhibition of mycolic acid biosynthesis |

| Pyrrolo[2,3-b]pyridine derivatives | FGFR inhibition | Targeting fibroblast growth factor receptors |

Q & A

Q. What are common synthetic routes for preparing Methyl 5-(difluoromethyl)-1H-pyrrole-2-carboxylate?

A key method involves coupling reactions between pyrrole carboxylate esters and halogenated or carbonyl-containing reagents. For example, analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate are synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by fluorination (e.g., using Selectfluor or difluoromethylation agents). Purification often employs column chromatography with ethyl acetate/hexane gradients, and yields are optimized by controlling reaction temperature (40–80°C) and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Essential for confirming the pyrrole ring substitution pattern and difluoromethyl group integration. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., δ ~6.3 ppm as a triplet in ¹H NMR) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns. HRMS is preferred for exact mass confirmation .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹) in the pyrrole ring .

Q. How can crystallographic data aid in structural elucidation?

Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, analogous pyrrole carboxylates exhibit planar pyrrole rings with dihedral angles <10° relative to ester groups. Data refinement requires high-resolution (<1.0 Å) datasets and validation via R-factors .

Advanced Research Questions

Q. What role does the difluoromethyl group play in modulating electronic properties?

Fluorine’s strong electronegativity alters electron density, stabilizing the pyrrole ring via inductive effects. Computational studies (e.g., DFT) reveal decreased HOMO-LUMO gaps in fluorinated derivatives, enhancing electrophilic reactivity. This impacts applications in catalysis or as intermediates in bioactive molecule synthesis .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Chiral phosphoric acid catalysts (e.g., SPINOL-based) enable asymmetric synthesis. For example, enantiomeric excess (ee) >90% is achieved via hydrogen-bonding interactions between the catalyst and substrate. HPLC on chiral columns (e.g., Chiralcel AD-H) with hexane/i-PrOH mobile phases quantifies ee .

Q. What strategies address contradictory spectroscopic data in structural assignments?

- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- 2D NMR (COSY, NOESY) : Correlates proton-proton coupling and spatial proximity to confirm substitution patterns.

- X-ray Crystallography : Provides unambiguous structural validation when spectral data conflict .

Q. How does fluorination impact metabolic stability in pharmacological studies?

The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes due to C-F bond strength. In vitro assays (e.g., liver microsomes) show increased half-life (t₁/₂) compared to non-fluorinated analogs. This is critical for designing prodrugs or agrochemicals with enhanced persistence .

Methodological Considerations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .

- Purification : Employ preparative HPLC for polar intermediates, using C18 columns and water/acetonitrile gradients .

- Computational Tools : Gaussian or ORCA for DFT studies to predict reaction pathways and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.